HZ2
Overview
Description
HZ2, also known as Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate, is a chemical compound with the molecular formula C23H26N4O5 . It is a highly selective κ-opioid agonist, which means it binds specifically to the kappa-opioid receptors in the brain and spinal cord . This compound is known for its potent analgesic properties, comparable to morphine, and has a long duration of action with high oral bioavailability .
Preparation Methods
The synthesis of HZ2 involves several steps, starting with the condensation of appropriate hydrazides with aldehydes or ketones in various organic solvents . The most common pathway includes the reaction of hydrazides such as nicotinic or isonicotinic hydrazide with aldehydes like 2,3- or 2,4-dihydroxybenzaldehyde . This reaction can be carried out in methanol or ethanol, and the resulting hydrazones can undergo further modifications to form the desired compound . Industrial production methods may involve mechanosynthesis or solid-state melt reactions to achieve higher yields and purity .
Chemical Reactions Analysis
HZ2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogens or other nucleophiles . Major products formed from these reactions include derivatives with modified functional groups, which can alter the compound’s pharmacological properties .
Scientific Research Applications
HZ2 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of κ-opioid agonists and their interactions with receptors . In biology, it is employed to investigate the effects of κ-opioid receptor activation on various physiological processes, including pain modulation and stress response . In medicine, this compound is explored for its potential as an analgesic agent with fewer side effects compared to traditional opioids . Additionally, it has industrial applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
HZ2 exerts its effects by binding to κ-opioid receptors in the central nervous system . This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate . The inhibition of these neurotransmitters results in reduced pain perception and an overall analgesic effect . The molecular targets involved in this pathway include the κ-opioid receptors and associated G-proteins .
Comparison with Similar Compounds
HZ2 is unique among κ-opioid agonists due to its high selectivity and potency . Similar compounds include U-50488 and U-69593, which also act on κ-opioid receptors but may have different pharmacokinetic profiles and side effects . This compound’s long duration of action and high oral bioavailability make it a promising candidate for therapeutic use . Other similar compounds include enadoline and asimadoline, which are also κ-opioid agonists but may differ in their receptor binding affinities and clinical applications .
Properties
IUPAC Name |
dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-26-13-22(20(29)31-3)17(15-9-5-7-11-24-15)27(2)18(16-10-6-8-12-25-16)23(14-26,19(22)28)21(30)32-4/h5-12,17-18H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOACBKUEYYEQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(N(C(C(C1)(C2=O)C(=O)OC)C3=CC=CC=N3)C)C4=CC=CC=N4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326741 | |
Record name | Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253304-60-8 | |
Record name | Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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